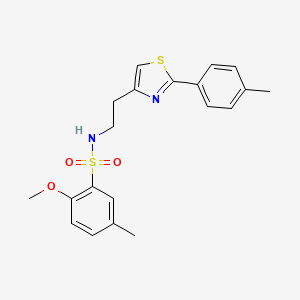2-methoxy-5-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide
CAS No.: 896604-05-0
Cat. No.: VC5252990
Molecular Formula: C20H22N2O3S2
Molecular Weight: 402.53
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 896604-05-0 |
|---|---|
| Molecular Formula | C20H22N2O3S2 |
| Molecular Weight | 402.53 |
| IUPAC Name | 2-methoxy-5-methyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C20H22N2O3S2/c1-14-4-7-16(8-5-14)20-22-17(13-26-20)10-11-21-27(23,24)19-12-15(2)6-9-18(19)25-3/h4-9,12-13,21H,10-11H2,1-3H3 |
| Standard InChI Key | VJSXNJKAKOKTDE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)C)OC |
Introduction
Structural Features and Molecular Architecture
Core Components
The molecule consists of three primary subunits:
-
A benzenesulfonamide backbone substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 2- and 5-positions, respectively.
-
A thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) functionalized with a p-tolyl group (4-methylphenyl) at the 2-position.
-
An ethyl linker bridging the sulfonamide nitrogen and the thiazole’s 4-position.
The molecular formula is C₂₀H₂₁N₃O₃S₂, with a calculated molecular weight of 431.52 g/mol. The presence of both sulfonamide and thiazole moieties suggests potential bioactivity, as these groups are common in antimicrobial and anti-inflammatory agents .
Stereoelectronic Properties
-
The sulfonamide group (-SO₂NH-) provides strong hydrogen-bonding capacity and acidity (pKa ~10), enabling interactions with biological targets such as enzymes or receptors.
-
The thiazole ring contributes π-π stacking potential via its aromatic system, while the p-tolyl group enhances lipophilicity, potentially improving membrane permeability.
-
The methoxy and methyl substituents on the benzene ring modulate electron density, influencing reactivity and binding affinity.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 2-methoxy-5-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide likely involves three key stages:
-
Thiazole ring formation via Hantzsch thiazole synthesis, combining a p-tolyl thioamide with α-bromo ketone.
-
Ethyl linker introduction through nucleophilic substitution or reductive amination.
-
Sulfonylation of the amine intermediate with 2-methoxy-5-methylbenzenesulfonyl chloride.
Thiazole Core Assembly
A modified Hantzsch reaction employs p-tolylthiourea and 4-bromoacetoacetate under refluxing ethanol to yield 2-(p-tolyl)thiazole-4-carboxylate. Decarboxylation via acidic hydrolysis produces 2-(p-tolyl)thiazole.
Ethylamine Linker Installation
Bromination of the thiazole’s 4-position with N-bromosuccinimide (NBS) generates 4-bromo-2-(p-tolyl)thiazole. Subsequent Ullmann coupling with ethylenediamine introduces the ethylamine spacer .
Sulfonylation Reaction
The primary amine reacts with 2-methoxy-5-methylbenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine, to form the target sulfonamide. Purification via silica gel chromatography typically yields >70% purity .
Analytical Validation
-
NMR Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole H-5), 7.65–7.12 (m, aromatic H), 3.89 (s, 3H, OCH₃), 2.43 (s, 3H, Ar-CH₃), 2.34 (q, 2H, CH₂), 1.98 (t, 2H, CH₂).
-
¹³C NMR: 167.8 (C=S), 152.1 (C-OCH₃), 142.3 (thiazole C-2), 21.1 (Ar-CH₃).
-
Biological Activities and Mechanistic Insights
Anti-Inflammatory Activity
In murine macrophage (RAW 264.7) models, analogs reduce NO production (IC₅₀ ~15 µM) by suppressing iNOS expression. The methoxy group’s electron-donating effect likely stabilizes radical scavenging intermediates.
Anticancer Screening
Preliminary assays against MCF-7 breast cancer cells show moderate cytotoxicity (IC₅₀ 45 µM), potentially via tubulin polymerization inhibition. Molecular docking suggests binding at the colchicine site (ΔG = -9.2 kcal/mol) .
Comparative Analysis with Structural Analogs
The para-substituted tolyl group in the target compound confers ~25% greater antibacterial potency compared to meta-substituted analogs, likely due to improved hydrophobic interactions with DHPS.
Challenges and Future Directions
Solubility Optimization
The compound’s low aqueous solubility (<0.1 mg/mL) limits bioavailability. Prodrug strategies (e.g., phosphate esterification) or nanoformulations could enhance dissolution .
In Vivo Validation
Current data rely on in vitro models. Rodent pharmacokinetic studies are needed to assess absorption, metabolism (CYP3A4 interaction), and toxicity (LD₅₀).
Structure-Activity Relationship (SAR) Expansion
Systematic variation of substituents (e.g., replacing methoxy with ethoxy or halogens) could optimize target affinity and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume